molecular formula C9H7BrN2 B070455 2-(4-bromophenyl)-1H-imidazole CAS No. 176961-53-8

2-(4-bromophenyl)-1H-imidazole

Cat. No. B070455
M. Wt: 223.07 g/mol
InChI Key: IRIGPPDONXVEHU-UHFFFAOYSA-N
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Description

“2-(4-bromophenyl)-1H-imidazole” is likely a brominated derivative of imidazole, a heterocyclic compound. The bromophenyl group is a common functional group in organic chemistry, often used in the synthesis of various pharmaceuticals and organic materials .


Synthesis Analysis

While specific synthesis methods for “2-(4-bromophenyl)-1H-imidazole” were not found, bromophenyl compounds are often synthesized through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of “2-(4-bromophenyl)-1H-imidazole” would likely consist of an imidazole ring attached to a bromophenyl group. The exact structure would depend on the position of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-bromophenyl)-1H-imidazole” would depend on its exact structure. Bromophenyl compounds generally have high density and low solubility in water .

Scientific Research Applications

Pharmaceuticals and Agrochemicals

Specific Scientific Field

This compound is used in the field of pharmaceuticals and agrochemicals .

Comprehensive and Detailed Summary of the Application

“2-(4-Bromophenyl)-1H-imidazole” is an important raw material and intermediate used in the production of pharmaceuticals, agrochemicals, and dyestuff . It’s particularly used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial and antiproliferative (anticancer) activities .

Detailed Description of the Methods of Application or Experimental Procedures

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram-positive and Gram-negative) and fungal species using the turbidimetric method and anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Thorough Summary of the Results or Outcomes Obtained

The antimicrobial activity results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against the breast cancer cell line . Furthermore, the molecular docking study demonstrated that compounds d1, d2, d3, d6, and d7 displayed good docking score within the binding pocket of the selected PDB ID (1JIJ, 4WMZ, and 3ERT) and has the potential to be used as lead compounds for rational drug designing .

Safety And Hazards

As with any chemical compound, handling “2-(4-bromophenyl)-1H-imidazole” would require appropriate safety measures. Brominated compounds can be harmful if swallowed or inhaled, and may cause skin and eye irritation .

properties

IUPAC Name

2-(4-bromophenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIGPPDONXVEHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470728
Record name 2-(4-bromophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-1H-imidazole

CAS RN

176961-53-8
Record name 2-(4-bromophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromophenyl)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-bromobenzonitrile (80.0 g, 440 mmol) in MeOH (800 mL) was added NaOMe (20.1 mL, 87.9 mmol). The mixture was allowed to stir at ambient temperature for 5.5 hours. 2,2-Dimethoxyethanamine (61.6 mL, 571 mmol) was added followed by acetic acid (50.3 mL, 879 mmol). The reaction mixture was heated to 50° C. for 1 hour and then cooled to ambient temperature. MeOH (200 mL) and HCl (200 mL, 1200 mmol) were added, and the reaction mixture was heated to 65° C. for 18 hours. The reaction mixture was then concentrated, and washed with 1:1 H2O:Et2O (2000 mL). The pH of the aqueous layer was adjusted to pH=9 with 6 N NaOH. The resulting solid was filtered and dried to give 2-(4-bromophenyl)-1H-imidazole (20.0 g, 20%). LCMS (APCI+) m/z 223, 224 [M+H]+.
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
20.1 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
61.6 mL
Type
reactant
Reaction Step Two
Quantity
50.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
J Chen, CM Li, J Wang, S Ahn, Z Wang, Y Lu… - Bioorganic & medicinal …, 2011 - Elsevier
We previously reported the discovery of 2-aryl-4-benzoyl-imidazoles (ABI-I) as potent antiproliferative agents for melanoma. To further understand the structural requirements for the …
Number of citations: 82 www.sciencedirect.com
CH Tseng, CY Li, CC Chiu, HT Hu, CH Han, YL Chen… - Molecular …, 2012 - Springer
A number of 2,4,5-triaryl-1H-imidazole derivatives were synthesized and evaluated for their antiproliferative activities against the growth of five cell lines including three non-small cell …
Number of citations: 11 link.springer.com
B Ding, L Ma, Z Huang, X Ma, H Tian - Science Advances, 2021 - science.org
Pure organic persistent room temperature phosphorescence (RTP) has shown great potential in information encryption, optoelectronic devices, and bio-applications. However, trace …
Number of citations: 116 www.science.org
ZF Yue, ZN Chen, YH Zhong, G Li - Journal of Coordination …, 2015 - Taylor & Francis
A 1-D coordination polymer, {[Pb(o-ClPhH 2 IDC) 2 ]·H 2 O} n (o-ClPhH 3 IDC = 2-(2-chlorophenyl)-1H-imidazole-4,5-dicarboxylic acid) (1), a 2-D coordination polymer, [Pb 3 (p-…
Number of citations: 2 www.tandfonline.com
Z Yue, F Wang, X Li, Z Chen, Y Zhu… - Supramolecular Chemistry, 2015 - Taylor & Francis
Two 2D coordiantion polymers, [Sr(p-ClPhHIDC)(H 2 O)] n (p-ClPhH 3 IDC = 2-(4-chlorophenyl)-1H-imidazole-4,5-dicarboxylic acid) (1) and [Cd 3 (p-ClPhH 2 IDC) 2 (p-ClPhHIDC) 2 (H …
Number of citations: 3 www.tandfonline.com
L Li, S Yuan, L Lin, F Yang, T Liu, C Xu, H Zhao… - Bioorganic …, 2022 - Elsevier
A series of 2-Aryl-4-Bis-amide Imidazoles (ABAI-1 to 30) were designed as anti-inflammatory agents. These compounds were synthesized and evaluated for the in vitro anti-…
Number of citations: 2 www.sciencedirect.com
M Kalhor, S Samiei, SA Mirshokraei - Green Chemistry Letters and …, 2021 - Taylor & Francis
Microwave-activated synthesis is a special and remarkable technique in modern synthetic organic chemistry. In the current research, it is described the microwave-assisted synthesis of …
Number of citations: 3 www.tandfonline.com
M Kalhor, Z Seyedzade - Iranian Journal of Chemistry and Chemical …, 2020 - ijcce.ac.ir
The purpose of this study is to obtain a facile, mild, and effective synthetic method for the one-pot synthesis of 2-aryl-4, 5-dicarbonitrile imidazole derivatives 3a-q from oxidative …
Number of citations: 5 www.ijcce.ac.ir
M Kalhor, Z Seyedzade, Z Zarnegar - Polycyclic Aromatic …, 2021 - Taylor & Francis
The first one-pot, solvent-free methodology for preparing 2-aryl-4,5-dicarbonitrile imidazoles via the reaction of 2,3-diaminomaleonitrile with aromatic aldehydes in the presence of …
Number of citations: 4 www.tandfonline.com

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